molecular formula C22H25N3 B14603116 2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline CAS No. 57961-92-9

2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline

Cat. No.: B14603116
CAS No.: 57961-92-9
M. Wt: 331.5 g/mol
InChI Key: AVISSVCPVJZEIT-UHFFFAOYSA-N
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Description

2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a piperazine moiety, which is further substituted with a 4-methylphenyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the quinoline or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline involves its interaction with specific molecular targets. The compound is known to bind to receptors or enzymes, modulating their activity. For example, it may interact with alpha1-adrenergic receptors, serotoninergic 5-HT1A receptors, and dopaminergic receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its binding affinity to various biological targets.

Properties

CAS No.

57961-92-9

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

2-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C22H25N3/c1-18-6-10-21(11-7-18)25-16-14-24(15-17-25)13-12-20-9-8-19-4-2-3-5-22(19)23-20/h2-11H,12-17H2,1H3

InChI Key

AVISSVCPVJZEIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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